molecular formula C8H15N7O B11084144 4,6-bis(dimethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

4,6-bis(dimethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

Cat. No.: B11084144
M. Wt: 225.25 g/mol
InChI Key: AKZGSNROQJJMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is notable for its unique structure, which includes dimethylamino groups and a hydroxy group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide typically involves the reaction of cyanuric chloride with dimethylamine and hydroxylamine under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, or hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-bis(dimethylamino)-N’-hydroxy-1,3,5-triazine-2-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike similar compounds, it has shown potential in a broader range of applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C8H15N7O

Molecular Weight

225.25 g/mol

IUPAC Name

4,6-bis(dimethylamino)-N'-hydroxy-1,3,5-triazine-2-carboximidamide

InChI

InChI=1S/C8H15N7O/c1-14(2)7-10-6(5(9)13-16)11-8(12-7)15(3)4/h16H,1-4H3,(H2,9,13)

InChI Key

AKZGSNROQJJMFT-UHFFFAOYSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)/C(=N\O)/N)N(C)C

Canonical SMILES

CN(C)C1=NC(=NC(=N1)C(=NO)N)N(C)C

Origin of Product

United States

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